tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
Overview
Description
“tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride” is a chemical compound with the molecular formula C9H18ClFN2O2 and a molecular weight of 240.7 . It is also known by its CAS number 1818847-51-6 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group, a carbamate group, and a 3-fluoroazetidin-3-yl group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Crystallography and Molecular Interactions
A study on carbamate derivatives, including tert-butyl carbamates, highlighted their crystallographic properties. These compounds form strong hydrogen bonds, assembling molecules into a three-dimensional architecture. This aspect is crucial in understanding the molecular interactions and packing in solid-state chemistry (Das et al., 2016).
Molecular Synthesis and Characterization
Research on tert-butyl carbamate derivatives has also involved their synthesis and structural characterization. For example, studies have been conducted on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound structurally similar to tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride. These studies provide insights into the synthesis routes and molecular properties of such compounds (Baillargeon et al., 2017).
Application in Organic Chemistry
Tert-butyl carbamates have applications in various organic reactions. For instance, they have been used in the synthesis of α-aminated methyllithium, demonstrating their utility as intermediates in organic synthesis (Ortiz et al., 1999). Another study focused on the synthesis and biological evaluation of a tert-butyl carbamate derivative, illustrating the compound's potential in the development of new bioactive substances (Sanjeevarayappa et al., 2015).
Analytical Chemistry Applications
Tert-butyl carbamates are also significant in analytical chemistry. For instance, their derivatives have been used in the enantiomeric separation of compounds like fluoxetine hydrochloride, demonstrating their role in chiral chromatographic separations (Olsen et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9;/h11H,4-6H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBATRVKUSBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-51-6 | |
Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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